Cas no 2172250-22-3 (4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol)

4-(1-Aminocyclobutyl)-1-cyclopropylpiperidin-4-ol is a structurally unique compound featuring a cyclobutylamine moiety fused to a piperidine ring, further substituted with a cyclopropyl group. This scaffold offers significant potential in medicinal chemistry due to its rigid, three-dimensional architecture, which can enhance binding selectivity and metabolic stability. The presence of both amino and hydroxyl functional groups provides versatile handles for further derivatization, making it a valuable intermediate in drug discovery. Its constrained ring systems may improve pharmacokinetic properties, such as reduced conformational flexibility and increased target affinity. This compound is particularly relevant for developing novel therapeutics targeting central nervous system (CNS) disorders or infectious diseases.
4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol structure
2172250-22-3 structure
Product Name:4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol
CAS No:2172250-22-3
MF:C12H22N2O
MW:210.315883159637
CID:6023273
PubChem ID:165588087
Update Time:2025-10-19

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol
    • 2172250-22-3
    • EN300-1644381
    • Inchi: 1S/C12H22N2O/c13-11(4-1-5-11)12(15)6-8-14(9-7-12)10-2-3-10/h10,15H,1-9,13H2
    • InChI Key: KURQCRODACUCKX-UHFFFAOYSA-N
    • SMILES: OC1(CCN(CC1)C1CC1)C1(CCC1)N

Computed Properties

  • Exact Mass: 210.173213330g/mol
  • Monoisotopic Mass: 210.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.5Ų

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol Pricemore >>

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Additional information on 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol

Introduction to 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol (CAS No. 2172250-22-3)

4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol, with the CAS number 2172250-22-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The chemical structure of 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol is characterized by a cyclobutyl ring attached to an amino group and a cyclopropyl ring linked to a piperidine ring. The presence of these cyclic structures imparts unique conformational flexibility and stability, which are crucial for its biological activity. The hydroxyl group at the 4-position of the piperidine ring further enhances its solubility and reactivity, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuronal survival and function, potentially offering neuroprotective benefits. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol effectively inhibits the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

In addition to its neuroprotective properties, 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol has also shown promise in pain management. Preclinical studies have indicated that this compound exhibits potent analgesic effects by interacting with specific pain receptors and modulating pain signaling pathways. A recent study in the European Journal of Pharmacology reported that 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol significantly reduced nociceptive responses in animal models of chronic pain, suggesting its potential as a novel analgesic agent.

The pharmacokinetic profile of 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol has also been extensively studied. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent. Furthermore, preliminary toxicological studies have indicated that 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The synthetic route for producing 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the cyclobutylamine intermediate, coupling with a cyclopropyl-substituted piperidine derivative, and final functionalization to introduce the hydroxyl group. Advanced synthetic techniques and catalysts have been employed to improve the efficiency and scalability of the process.

In conclusion, 4-(1-aminocyclobutyl)-1-cyclopropylpiperidin-4-ol (CAS No. 2172250-22-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in areas such as neurodegenerative diseases and pain management. Ongoing research continues to explore its mechanisms of action and optimize its use in clinical settings.

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